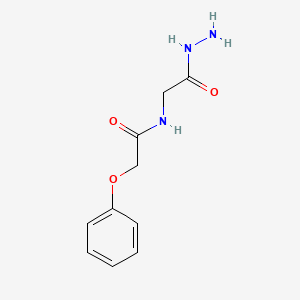

![molecular formula C19H18Cl2N4OS2 B4837951 N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(3,4-dimethylphenyl)urea](/img/structure/B4837951.png)

N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(3,4-dimethylphenyl)urea

Vue d'ensemble

Description

The compound is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The compound also contains a 2,4-dichlorobenzyl group, which is a common component in mild antiseptics able to kill bacteria and viruses associated with mouth and throat infections .

Synthesis Analysis

While specific synthesis methods for this compound were not found, 1,3,4-thiadiazole derivatives can be synthesized using various methods . For example, one method involves the treatment of certain starting materials with 2-[(methylthio)carbonthioyl]hydrazones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the 1,3,4-thiadiazole ring and the 2,4-dichlorobenzyl group. The =N-C-S- moiety’s presence and strong aromaticity of the ring are thought to provide low toxicity and great in vivo stability .Applications De Recherche Scientifique

Anticonvulsant Activity

The 1,3,4-thiadiazole moiety has shown good potency as an anticonvulsant agent . It’s highly effective and has less toxicity. The compound named {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4chlorophenyl)-4,5-dihydropyridine-3(2H)-one} showed 85.44% inhibition in both scPTZ (100 mg/kg) and MES (50 mg/kg) tests .

Anticancer Activity

1,3,4-thiadiazole derivatives have shown significant therapeutic potential as anticancer agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Antimicrobial Activity

1,3,4-thiadiazole derivatives have demonstrated antimicrobial properties . They have been found to be effective against a variety of bacterial strains.

Antifungal Activity

These compounds have also shown antifungal properties , making them potentially useful in the treatment of various fungal infections.

Anti-Inflammatory Activity

1,3,4-thiadiazole derivatives have demonstrated anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Antidiabetic Activity

These compounds have shown potential as antidiabetic agents . They could be useful in the management of diabetes.

Antihypertensive Activity

1,3,4-thiadiazole derivatives have demonstrated antihypertensive properties . They could be useful in the management of high blood pressure.

Antiviral Activity

These compounds have shown potential as antiviral agents . They could be useful in the treatment of various viral infections.

Mécanisme D'action

Target of Action

The compound N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N’-(3,4-dimethylphenyl)urea is a type of 1,3,4-thiadiazole derivative . The primary targets of this compound are likely to be bacterial cells, specifically Helicobacter pylori . H. pylori is a Gram-negative bacterium associated with chronic gastritis, peptic ulcers, and gastric cancer .

Mode of Action

They likely interact with bacterial cells, disrupting their growth and multiplication .

Biochemical Pathways

The compound’s interaction with its targets likely affects the biochemical pathways that are essential for the survival and proliferation of H. pylori . .

Result of Action

The result of the compound’s action is the inhibition of H. pylori growth and multiplication . This leads to a decrease in the bacterial population, thereby alleviating the associated symptoms and conditions .

Action Environment

The action of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For instance, H. pylori can survive in highly acidic conditions, which is a unique characteristic among bacteria . Therefore, the compound’s efficacy might be affected by the acidity of the stomach environment.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[5-[(2,4-dichlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N4OS2/c1-11-3-6-15(7-12(11)2)22-18(26)23-19-25-24-17(28-19)10-27-9-13-4-5-14(20)8-16(13)21/h3-8H,9-10H2,1-2H3,(H2,22,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKAAMRFKROQPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)CSCC3=C(C=C(C=C3)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4837872.png)

![N-(tert-butyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4837888.png)

![N-(4-methoxyphenyl)-4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4837897.png)

![2-(benzoylamino)-N-[2-(2-hydroxyethoxy)ethyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4837903.png)

![4-allyl-3-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4837911.png)

![methyl 1-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4837917.png)

![1-(1-adamantyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4837920.png)

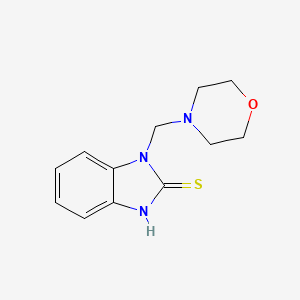

![7-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4837927.png)

![N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B4837936.png)

![5-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4837948.png)

![4-allyl-3-[(4-isopropylphenoxy)methyl]-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4837959.png)

![3-{[(3-{[(2-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4837968.png)